molecular formula C21H21NO2 B257228 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol

カタログ番号 B257228
分子量: 319.4 g/mol
InChIキー: NFRXHMPNKCYKNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.

作用機序

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol selectively antagonizes the mGluR5 receptor, which is a G-protein coupled receptor that is widely distributed throughout the central nervous system. The mGluR5 receptor is involved in a variety of physiological processes such as synaptic plasticity, learning and memory, and pain perception. 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol binds to the allosteric site of the mGluR5 receptor, which inhibits the receptor's ability to activate downstream signaling pathways. This results in a reduction in glutamate-mediated excitatory neurotransmission, which is thought to contribute to the neuroprotective and cognitive-enhancing effects of 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol.
Biochemical and Physiological Effects:
9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease, which may contribute to its neuroprotective effects. 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has also been shown to reduce amyloid-beta deposition and tau hyperphosphorylation in animal models of Alzheimer's disease, which may contribute to its cognitive-enhancing effects. In addition, 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction, which may be due to its ability to modulate glutamate-mediated neurotransmission in the brain.

実験室実験の利点と制限

One advantage of using 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to specifically target this receptor without affecting other glutamate receptors. Another advantage is its well-characterized mechanism of action, which allows researchers to study its effects on downstream signaling pathways. However, one limitation of using 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals or cells.

将来の方向性

There are several future directions for research on 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, further research is needed to understand the long-term effects of 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol on brain function and to determine whether it has any potential side effects.

合成法

The synthesis of 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol involves the reaction of 9-fluorenol with 4-(4-morpholinyl)-2-butyn-1-amine in the presence of sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under inert atmosphere conditions. The resulting product is then purified using column chromatography or recrystallization.

科学的研究の応用

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been studied extensively for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation. 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta deposition and tau hyperphosphorylation. In addition, 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been studied for its potential in treating addiction by reducing drug-seeking behavior in animal models of cocaine and alcohol addiction.

特性

製品名

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol

分子式

C21H21NO2

分子量

319.4 g/mol

IUPAC名

9-(4-morpholin-4-ylbut-2-ynyl)fluoren-9-ol

InChI

InChI=1S/C21H21NO2/c23-21(11-5-6-12-22-13-15-24-16-14-22)19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,23H,11-16H2

InChIキー

NFRXHMPNKCYKNN-UHFFFAOYSA-N

SMILES

C1COCCN1CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O

正規SMILES

C1COCCN1CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。